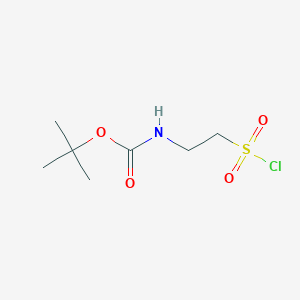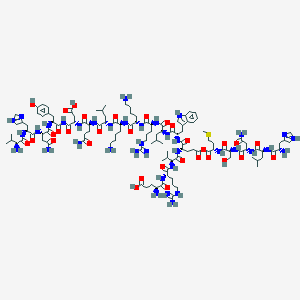
Parathyroid hormone (14-34)amide, Tyr(34)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parathyroid hormone (14-34)amide, Tyr(34)- (PTH 14-34) is a peptide hormone that is derived from the parathyroid gland. It is a fragment of the larger parathyroid hormone (PTH) molecule and has been found to have important biological effects.
作用機序
PTH Parathyroid hormone (14-34)amide, Tyr(34)- acts on bone cells, specifically osteoblasts and osteocytes, through the PTH receptor (PTH1R). It activates a signaling pathway that leads to the activation of transcription factors and the upregulation of genes involved in bone formation. PTH Parathyroid hormone (14-34)amide, Tyr(34)- also promotes the survival of osteoblasts and inhibits the activity of osteoclasts, the cells responsible for bone resorption.
生化学的および生理学的効果
PTH Parathyroid hormone (14-34)amide, Tyr(34)- has been shown to increase bone mineral density and bone strength in animal models and in clinical trials. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. PTH Parathyroid hormone (14-34)amide, Tyr(34)- has been found to increase the expression of genes involved in bone formation, such as osteocalcin and collagen type 1, and to decrease the expression of genes involved in bone resorption, such as RANKL and cathepsin K.
実験室実験の利点と制限
One advantage of using PTH Parathyroid hormone (14-34)amide, Tyr(34)- in lab experiments is its specificity for bone cells. It does not have significant effects on other tissues, reducing the likelihood of off-target effects. However, PTH Parathyroid hormone (14-34)amide, Tyr(34)- can be difficult to synthesize and is relatively expensive compared to other research reagents.
将来の方向性
There are several potential future directions for research on PTH Parathyroid hormone (14-34)amide, Tyr(34)-. One area of interest is the development of PTH Parathyroid hormone (14-34)amide, Tyr(34)- analogs with improved pharmacokinetic properties. Another area of research is the investigation of the effects of PTH Parathyroid hormone (14-34)amide, Tyr(34)- on bone cells in different disease states, such as osteoporosis and rheumatoid arthritis. Additionally, the role of PTH Parathyroid hormone (14-34)amide, Tyr(34)- in bone remodeling and repair after injury is an area of active investigation.
合成法
PTH Parathyroid hormone (14-34)amide, Tyr(34)- is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid protected by a specific chemical group. Once the peptide chain is complete, the protecting groups are removed to yield the final product. PTH Parathyroid hormone (14-34)amide, Tyr(34)- can also be synthesized using recombinant DNA technology.
科学的研究の応用
PTH Parathyroid hormone (14-34)amide, Tyr(34)- has been studied extensively in the field of bone biology. It has been found to have anabolic effects on bone, promoting bone formation and increasing bone mineral density. PTH Parathyroid hormone (14-34)amide, Tyr(34)- has also been shown to have anti-inflammatory effects, reducing inflammation in the joints and other tissues. Additionally, PTH Parathyroid hormone (14-34)amide, Tyr(34)- has been studied as a potential treatment for osteoporosis and other bone disorders.
特性
CAS番号 |
129476-27-3 |
|---|---|
製品名 |
Parathyroid hormone (14-34)amide, Tyr(34)- |
分子式 |
C119H188N38O32S |
分子量 |
2695.1 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]oxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C119H188N38O32S/c1-58(2)42-79(146-98(169)70(123)47-65-53-132-56-137-65)107(178)151-86(50-91(126)162)111(182)155-88(55-158)114(185)145-78(36-41-190-11)117(188)189-94(167)35-32-77(144-116(187)96(62(9)10)156-104(175)75(25-19-40-135-119(130)131)139-97(168)69(122)30-34-92(163)164)103(174)150-83(46-64-52-136-71-21-13-12-20-68(64)71)108(179)148-81(44-60(5)6)105(176)142-74(24-18-39-134-118(128)129)100(171)140-72(22-14-16-37-120)99(170)141-73(23-15-17-38-121)101(172)147-80(43-59(3)4)106(177)143-76(31-33-89(124)160)102(173)153-87(51-93(165)166)113(184)157-112(183)82(45-63-26-28-67(159)29-27-63)149-110(181)85(49-90(125)161)152-109(180)84(48-66-54-133-57-138-66)154-115(186)95(127)61(7)8/h12-13,20-21,26-29,52-54,56-62,69-70,72-88,95-96,136,158-159H,14-19,22-25,30-51,55,120-123,127H2,1-11H3,(H2,124,160)(H2,125,161)(H2,126,162)(H,132,137)(H,133,138)(H,139,168)(H,140,171)(H,141,170)(H,142,176)(H,143,177)(H,144,187)(H,145,185)(H,146,169)(H,147,172)(H,148,179)(H,149,181)(H,150,174)(H,151,178)(H,152,180)(H,153,173)(H,154,186)(H,155,182)(H,156,175)(H,163,164)(H,165,166)(H4,128,129,134)(H4,130,131,135)(H,157,183,184)/t69-,70-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-/m0/s1 |
InChIキー |
OPXXPKNPVCNSRV-CNRJJGODSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C(C)C)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC=N5)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)OC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC=N5)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)OC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC=N5)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)N |
その他のCAS番号 |
129476-27-3 |
同義語 |
34-Tyr-parathyroid hormone (14-34) amide parathyroid hormone (14-34) amide, tyrosine(34)- parathyroid hormone (14-34)amide, Tyr(34)- PTH (14-34) NH2, Tyr(34)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




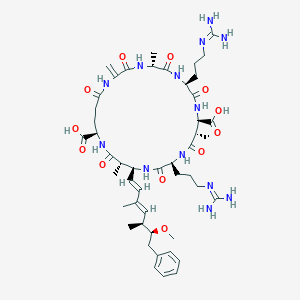
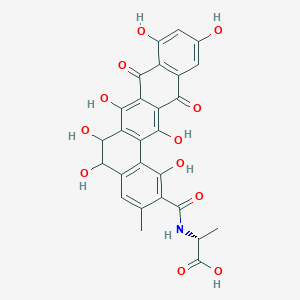
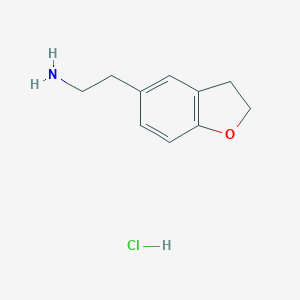
![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)
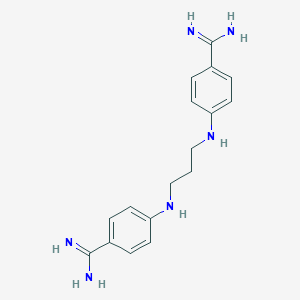
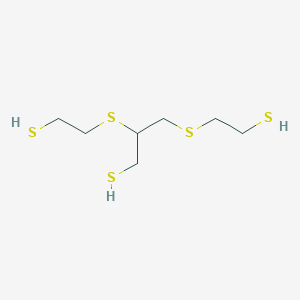
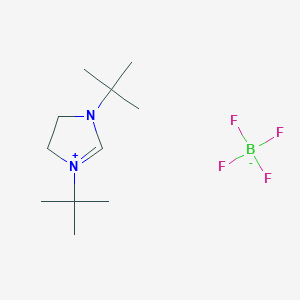
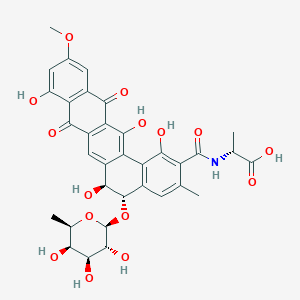
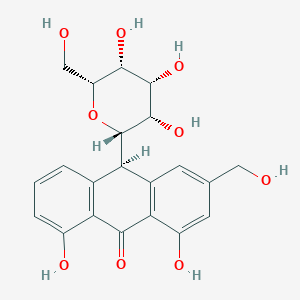
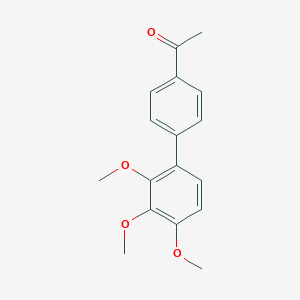
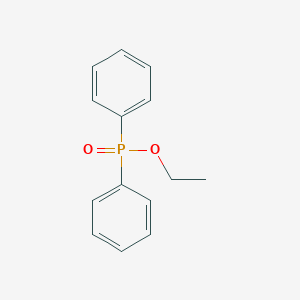
![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)
